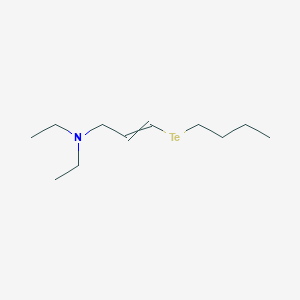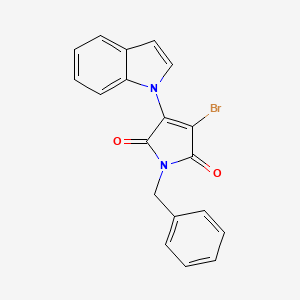
3-(Butyltellanyl)-N,N-diethylprop-2-en-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Butyltellanyl)-N,N-diethylprop-2-en-1-amine is an organotellurium compound characterized by the presence of a tellurium atom bonded to a butyl group and a prop-2-en-1-amine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Butyltellanyl)-N,N-diethylprop-2-en-1-amine typically involves the reaction of tellurium-containing reagents with appropriate organic substrates. One common method is the reaction of butyltellurium trichloride with N,N-diethylprop-2-en-1-amine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the tellurium compound. The reaction mixture is then purified using standard techniques such as column chromatography to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety. Advanced purification techniques, such as recrystallization and distillation, may be employed to ensure the high quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Butyltellanyl)-N,N-diethylprop-2-en-1-amine can undergo various chemical reactions, including:
Oxidation: The tellurium atom can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide or nitric acid.
Reduction: The compound can be reduced to lower oxidation states using reducing agents like sodium borohydride.
Substitution: The butyltellanyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, nitric acid, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as thiols, amines, and halides.
Major Products Formed
Oxidation: Higher oxidation state tellurium compounds.
Reduction: Lower oxidation state tellurium compounds.
Substitution: Compounds with different functional groups replacing the butyltellanyl group.
Scientific Research Applications
3-(Butyltellanyl)-N,N-diethylprop-2-en-1-amine has several applications in scientific research:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.
Medicinal Chemistry:
Biological Studies: Investigated for its interactions with biological molecules and potential therapeutic effects.
Industrial Applications: Used in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of 3-(Butyltellanyl)-N,N-diethylprop-2-en-1-amine involves its interaction with molecular targets through the tellurium atom. The tellurium atom can form bonds with various biological molecules, potentially affecting their function. The compound may also participate in redox reactions, altering the oxidative state of biological systems and influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
3-(Butylselenyl)-N,N-diethylprop-2-en-1-amine: Similar structure with selenium instead of tellurium.
3-(Butylthio)-N,N-diethylprop-2-en-1-amine: Similar structure with sulfur instead of tellurium.
3-(Butylsilyl)-N,N-diethylprop-2-en-1-amine: Similar structure with silicon instead of tellurium.
Uniqueness
3-(Butyltellanyl)-N,N-diethylprop-2-en-1-amine is unique due to the presence of the tellurium atom, which imparts distinct chemical properties compared to its sulfur, selenium, and silicon analogs. Tellurium compounds often exhibit different reactivity and stability, making them valuable in specific applications where other elements may not be suitable.
Properties
CAS No. |
616228-65-0 |
|---|---|
Molecular Formula |
C11H23NTe |
Molecular Weight |
296.9 g/mol |
IUPAC Name |
3-butyltellanyl-N,N-diethylprop-2-en-1-amine |
InChI |
InChI=1S/C11H23NTe/c1-4-7-10-13-11-8-9-12(5-2)6-3/h8,11H,4-7,9-10H2,1-3H3 |
InChI Key |
BRQFNSMBVYLQKB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Te]C=CCN(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


boranyl](/img/structure/B12593576.png)
![(1S,2S,3R,5R)-2,3,5-trihydroxybicyclo[3.2.1]octan-6-one](/img/structure/B12593582.png)


![3,3'-{4-[3-(Trifluoromethyl)phenyl]pyridine-2,6-diyl}dianiline](/img/structure/B12593605.png)
![2-(Ethyl{(4R)-4-[(7-fluoroquinolin-4-yl)amino]pentyl}amino)ethan-1-ol](/img/structure/B12593620.png)






![6-Methyl-6,12-dihydro-5H-benzo[a]phenothiazin-5-one](/img/structure/B12593656.png)
![4-[2-[2-(Benzylamino)ethylamino]ethyl]phenol](/img/structure/B12593660.png)
